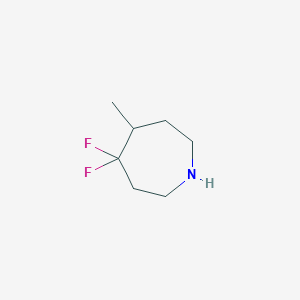

4,4-Difluoro-5-methylazepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

4,4-difluoro-5-methylazepane |

InChI |

InChI=1S/C7H13F2N/c1-6-2-4-10-5-3-7(6,8)9/h6,10H,2-5H2,1H3 |

InChI Key |

KSDBKSTXUKTKSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCCC1(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Difluoro 5 Methylazepane

Retrosynthetic Strategies for the 4,4-Difluoro-5-methylazepane Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, several logical disconnections can be proposed.

Strategy A: Functional Group Interconversion (FGI) and C-N Disconnection

The most direct retrosynthetic step involves the conversion of the gem-difluoro group back to a ketone precursor. This is a common and reliable transformation in organofluorine chemistry. organic-chemistry.org Subsequent disconnection of the azepane ring through a C-N bond cleavage, typical of a reductive amination or cyclization reaction, leads to a linear amino ketone. Further disconnection of the carbon chain reveals simpler starting materials.

Step 1 (FGI): The C-F bonds are disconnected to reveal a ketone functional group, leading to the key intermediate 5-methylazepan-4-one (B577762) .

Step 2 (C-N Disconnection): Cleavage of the N1-C7 bond suggests an intramolecular cyclization precursor, such as a linear δ-amino ketone.

Step 3 (C-C Disconnections): Further breaking down the linear precursor points towards simpler, readily available starting materials.

Strategy B: Ring Expansion Approach

Seven-membered rings like azepanes can often be synthesized through the expansion of more readily accessible six-membered rings (piperidines). rsc.org This strategy involves forming a piperidine (B6355638) derivative and then inducing a one-carbon ring expansion.

Step 1 (Ring Expansion Disconnection): The azepane is traced back to a functionalized piperidine precursor, for example, a 2-(halomethyl)piperidine or a similar derivative poised for rearrangement.

Step 2 (FGI and C-C/C-N Disconnections): The difluoro and methyl groups are disconnected from the piperidine core, which is then broken down into acyclic precursors.

Strategy C: Cyclization via C-C Bond Formation

An alternative cyclization strategy involves forming one of the C-C bonds of the azepane ring in the final key step, for instance, through a ring-closing metathesis (RCM) or a Dieckmann condensation.

Step 1 (C5-C6 Disconnection): This disconnection might lead to a linear precursor suitable for an intramolecular cyclization, such as a Dieckmann condensation of an amino-diester.

Step 2 (FGI and Precursor Synthesis): The gem-difluoro group is again traced back to a ketone, and the synthesis of the complex linear precursor is planned from simpler materials.

Of these strategies, Strategy A is arguably the most direct and relies on highly predictable and well-established reactions, making it a primary focus for developing a novel synthetic route.

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed, focusing on the construction of the key intermediate, 5-methylazepan-4-one, followed by a robust difluorination step.

The introduction of the gem-difluoro moiety at the C4 position is a critical step. The most common method for synthesizing gem-difluoroalkanes is the deoxofluorination of a corresponding ketone. organic-chemistry.org

The synthesis would begin with the precursor 5-methylazepan-4-one . This ketone can be treated with a deoxofluorinating agent to yield the target compound.

Table 1: Deoxofluorination of 5-Methylazepan-4-one

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | CH₂Cl₂, -78 °C to rt | Effective for a wide range of ketones | Thermally unstable, can be explosive |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Toluene, rt to 80 °C | More thermally stable than DAST organic-chemistry.org | Higher cost, may require heating |

| Fluolead™ | CH₂Cl₂, rt | Solid, easy to handle | Stoichiometric use of lead reagent |

To achieve regioselectivity, the synthesis must be designed to produce only the 5-methylazepan-4-one isomer, ensuring fluorination occurs exclusively at the C4 position. Stereoselectivity is also a key consideration. The fluorination of 5-methylazepan-4-one, which is chiral, will produce a racemic mixture of the (5R) and (5S) enantiomers of this compound unless an enantiomerically pure starting material is used or a chiral resolution is performed.

The formation of the azepane ring and the introduction of the methyl group can be achieved through several methods. One efficient approach is the cyclization of a linear amino ester precursor. A plausible route starts from commercially available materials and builds the carbon backbone before the key cyclization step.

A potential synthetic sequence is as follows:

Michael Addition: A Michael addition of a nitromethane (B149229) derivative to an α,β-unsaturated ester, such as ethyl acrylate, can be used to introduce the nitrogen precursor and build the carbon chain.

Methyl Group Introduction: The methyl group at the C5 position can be introduced via stereoselective alkylation of an enolate derived from a suitable precursor. For instance, alkylation of the α-position of a γ-nitro ester.

Reduction and Cyclization: The nitro group is reduced to an amine, and the terminal ester is reduced to an aldehyde or converted to another reactive group. An intramolecular reductive amination or lactamization can then furnish the seven-membered ring. nih.gov For instance, reduction of the nitro group to an amine followed by spontaneous or catalyzed intramolecular lactamization would yield the corresponding azepan-2-one. Subsequent reduction of the lactam and oxidation of the C4 alcohol would provide the key ketone intermediate.

An alternative for ring formation is the Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime, which can be a powerful method for generating substituted caprolactams, the precursors to azepanes.

Applying green chemistry principles can make the synthesis more efficient and environmentally friendly. tandfonline.comresearchgate.net

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods are preferred over stoichiometric reagents.

Safer Solvents and Reagents: Traditional fluorination often uses hazardous reagents and chlorinated solvents. Newer, more stable fluorinating agents like Deoxo-Fluor® are safer alternatives to DAST. organic-chemistry.org Furthermore, research into mechanochemical (solid-state) fluorination can eliminate the need for toxic, high-boiling point solvents. rsc.orgrsc.org

Catalysis: Using catalytic hydrogenation for the reduction of the nitro group (e.g., with H₂/Pd-C) is preferable to using stoichiometric metal hydrides. Copper-hydride (CuH) complexes have also emerged as efficient catalysts for N-methylation and related reductions under mild conditions. nih.gov

Energy Efficiency: Utilizing microwave-assisted synthesis for steps like cyclization can significantly reduce reaction times and energy consumption. acs.org

Comparative Analysis of Synthetic Efficiency and Scalability

Different synthetic routes to this compound can be compared based on several key metrics. Here, we compare the proposed primary route (Linear Cyclization) with a hypothetical alternative (Ring Expansion).

| Key Challenge | Efficient and high-yielding formation of the seven-membered ring. nih.gov | Achieving high regioselectivity and stereoselectivity during the ring expansion. rsc.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of the key intermediate, 5-methylazepan-4-one , is crucial. A plausible, multi-step synthesis is outlined below:

Synthesis of a γ-Nitro-ester: A conjugate addition of nitroethane to ethyl acrylate, catalyzed by a base, would form ethyl 4-nitropentanoate.

Chain Extension: The ester can be selectively reduced to the corresponding aldehyde. A Wittig reaction with a phosphonium (B103445) ylide containing a protected alcohol would extend the carbon chain.

Reduction and Deprotection: The nitro group is reduced to a primary amine using catalytic hydrogenation (e.g., H₂, Pd/C). The protecting group on the alcohol is then removed.

Intramolecular Cyclization: The resulting amino alcohol can undergo an intramolecular cyclization. One method is to convert the alcohol to a leaving group (e.g., a tosylate or mesylate), which is then displaced by the amine to form the N-protected azepane ring.

Oxidation: The alcohol at C4 is then oxidized to the ketone using a standard oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yielding the desired 5-methylazepan-4-one .

This sequence allows for the controlled construction of the required carbon skeleton and the placement of the necessary functional groups for the final cyclization and functionalization steps.

Advanced Spectroscopic and Analytical Characterization of 4,4 Difluoro 5 Methylazepane and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision, typically to within 5 parts per million (ppm). chromatographyonline.comnih.gov This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

For 4,4-Difluoro-5-methylazepane, HRMS is used to confirm its molecular formula, C₇H₁₃F₂N. The instrument detects the protonated molecule, [M+H]⁺, and provides its exact mass. The experimentally measured mass is then compared to the theoretical exact mass calculated for the proposed formula. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the correct elemental composition, a critical first step in structural elucidation. chromatographyonline.comamericanpharmaceuticalreview.com The monoisotopic mass of the neutral molecule is 149.10161 Da. uni.lu

Table 1: HRMS Data for this compound This table presents theoretical values for HRMS analysis.

| Adduct | Formula | Theoretical m/z |

| [M+H]⁺ | C₇H₁₄F₂N⁺ | 150.10889 |

| [M+Na]⁺ | C₇H₁₃F₂NNa⁺ | 172.09083 |

This technique is crucial for distinguishing the target compound from potential isomeric impurities or byproducts that may form during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments provides information on the chemical environment of individual atoms, their connectivity, and the spatial arrangement of the molecule.

One-dimensional NMR spectra provide fundamental structural information through chemical shifts (δ), signal integrations, and coupling constants (J).

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen environments. The signals for the protons on the azepane ring would appear as complex multiplets due to spin-spin coupling with neighboring protons and fluorine atoms. The methyl group (CH₃) would likely appear as a doublet, split by the adjacent proton at the C5 position.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atom bearing the two fluorine atoms (C4) would exhibit a characteristic triplet due to one-bond ¹³C-¹⁹F coupling. The chemical shifts of carbons adjacent to the fluorinated center (C3 and C5) would also be influenced.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. magritek.comalfa-chemistry.com For this compound, the two fluorine atoms are diastereotopic and would be expected to produce two distinct signals, each coupled to the other (geminal ²JFF coupling) and to nearby protons. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for analysis. magritek.comdiva-portal.org

Table 2: Predicted NMR Chemical Shifts and Coupling Constants for this compound Values are estimates based on typical ranges for similar functional groups and structures. Actual values may vary depending on solvent and temperature.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Coupling Interactions |

| ¹H | CH₃ (on C5) | ~1.0 - 1.3 | ³JHH with H on C5 |

| CH (on C5) | ~2.5 - 3.0 | ³JHH with CH₃ and CH₂; ³JHF with F on C4 | |

| CH₂ (ring) | ~1.5 - 3.5 | ²JHH (geminal); ³JHH (vicinal); JHF (through-space) | |

| NH | ~1.0 - 4.0 (broad) | May show coupling to adjacent CH₂ | |

| ¹³C | C4 | ~120 - 130 (triplet) | ¹JCF (~240-280 Hz) |

| C5 | ~40 - 50 | ²JCF | |

| CH₃ (on C5) | ~15 - 25 | ³JCF | |

| ¹⁹F | F (on C4) | ~-90 to -110 | ²JFF (geminal); JFH (vicinal and long-range) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton connectivity around the azepane ring, confirming the sequence of the CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, it would show correlations from the methyl protons to the C5 and C6 carbons, and from the ring protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and preferred conformation of the molecule in solution. For this compound, it could reveal the relative orientation of the methyl group with respect to other protons on the flexible azepane ring. sci-hub.se

The seven-membered azepane ring is conformationally flexible and can exist as an equilibrium of multiple low-energy conformations, such as chair and boat forms. researchgate.net Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. researchgate.netwhiterose.ac.uk

By acquiring NMR spectra at different temperatures, the rate of interconversion between conformers can be studied. At high temperatures, where interconversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange slows down. If the energy barrier is high enough, the spectrum will decoalesce, and separate signals for each individual conformer may be resolved at very low temperatures. researchgate.net Analysis of the line shapes and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational stability of the azepane ring. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.samt.com The resulting spectra serve as a molecular "fingerprint" and are useful for identifying specific functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa It is particularly sensitive to polar bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching of the alkyl chain and methyl group, and strong absorptions corresponding to the C-F bond stretches.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that is sensitive to non-polar bonds and symmetric vibrations. mt.comspectroscopyonline.com It would provide complementary information to the IR spectrum, particularly for the C-C backbone of the azepane ring.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak, Broad | Weak |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 3000 | Strong | Strong |

| C-F Stretch | Fluoroalkane | 1000 - 1400 | Strong | Weak |

| C-C Stretch | Alkane Backbone | 800 - 1200 | Medium-Weak | Medium-Strong |

| Fingerprint Region | Complex Vibrations | 600 - 1400 | Complex | Complex |

Differences in the spectra of various crystalline forms (polymorphs) can be used to identify them, as intermolecular interactions in the crystal lattice can alter the vibrational frequencies. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure and Conformational Preferences of this compound

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. utah.edu If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide a wealth of information. nih.govbioscience.fi

The analysis yields the exact coordinates of every atom in the crystal's unit cell, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. This information reveals the specific conformation (e.g., chair, boat, or twist-chair) adopted by the azepane ring in the solid state. Furthermore, it details the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate how the molecules pack together in the crystal lattice. This solid-state structure provides a crucial reference point for comparison with the dynamic conformational behavior observed in solution via NMR spectroscopy.

Computational and Theoretical Studies on 4,4 Difluoro 5 Methylazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictionrsc.org

Quantum chemical calculations are essential for understanding the electronic environment of a molecule, which governs its reactivity and properties. rsc.org These calculations can accurately predict reaction pathways, including the energies of transition states and associated equilibria, thereby guiding synthetic efforts and mechanistic understanding. rsc.org

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic characteristics. semanticscholar.org For 4,4-Difluoro-5-methylazepane, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict key structural parameters. semanticscholar.org

The optimization process finds the lowest energy conformation, which for a flexible seven-membered ring like azepane, is a complex task. The calculations would reveal the preferred puckering of the ring, influenced by the methyl group at C5 and the two fluorine atoms at C4.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT, visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: This table presents hypothetical data that would be generated from a typical DFT calculation for illustrative purposes.

| Parameter | Predicted Value | Significance |

| Bond Lengths | ||

| C4-F | ~1.35 Å | Typical length for a C-F bond, indicating strong covalent character. |

| C-N | ~1.47 Å | Standard amine C-N bond length. |

| C-C (ring) | ~1.54 Å | Standard sp³-sp³ carbon bond length. |

| Bond Angles | ||

| F-C4-F | ~106° | The angle between the geminal fluorine atoms, influenced by steric and electronic repulsion. |

| C3-C4-C5 | ~114° | Ring angle at the substituted carbon, showing deviation from ideal tetrahedral geometry due to ring strain. |

| Electronic Properties | ||

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~2.5 D | The significant dipole moment arises from the highly electronegative fluorine atoms. |

Ab Initio Methods for High-Accuracy Energy and Spectroscopic Parameter Prediction

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide benchmark accuracy for energies and spectroscopic parameters. nih.gov These high-accuracy calculations are crucial for validating DFT results and for creating a precise picture of the molecule's potential energy surface, which maps how the energy changes with its geometry.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis of the Difluoroazepane Ringnih.govchim.it

The seven-membered azepane ring is highly flexible, capable of adopting multiple low-energy conformations, such as various chair and boat forms. mq.edu.au This conformational flexibility is critical to its biological activity. researchgate.net Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.govnih.gov

By running MD simulations, researchers can explore the conformational landscape of this compound. nih.gov The simulation would reveal the relative populations of different conformers, the energy barriers for converting between them, and how intramolecular interactions, like hydrogen bonds, influence the ring's dynamics. The presence of the gem-difluoro group is expected to significantly restrict the ring's flexibility compared to an unsubstituted azepane. chim.itresearchgate.net

Analysis of Fluorine's Stereoelectronic Effects on Azepane Conformation and Stabilitynih.govchim.it

Fluorine substitution introduces potent stereoelectronic effects that can dramatically influence molecular conformation and stability. chim.itresearchgate.net The C-F bond possesses a strong dipole and can engage in hyperconjugation, where the electrons in the C-F bond interact with adjacent orbitals.

In this compound, these effects are pronounced:

Gauche Effect : The tendency for electronegative substituents to prefer a gauche (60°) torsional angle relationship. The fluorine atoms on C4 will influence the torsional angles along the C3-C4-C5-C6 backbone of the ring, biasing the equilibrium toward specific puckered conformations. chim.it

Dipole Alignment : The two C-F bond dipoles create a strong local molecular dipole. The ring will tend to adopt a conformation that minimizes the repulsion between this local dipole and other polar groups in the molecule.

Conformational Pinning : The introduction of fluorine can reduce the number of accessible low-energy conformations, effectively "pinning" the flexible azepane ring into a more limited set of shapes. researchgate.net This conformational control is a key strategy in drug design to present a specific shape to a biological target. chim.it

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmdpi.com DFT calculations can estimate the chemical shifts of ¹H, ¹³C, and ¹⁹F atoms, as well as spin-spin coupling constants.

These predictions are invaluable for two main reasons:

Structure Confirmation : Comparing the predicted spectrum to an experimental one can help confirm the chemical structure and the success of a synthesis.

Conformational Analysis : Different conformers of a molecule will have slightly different predicted NMR spectra. By comparing the calculated spectrum of a specific conformer to the experimental data, researchers can deduce the dominant conformation in solution.

For this compound, the ¹⁹F NMR spectrum and the significant shifts in the ¹³C NMR spectrum for carbons near the fluorine atoms (C3, C4, C5) would be key areas for comparison between theoretical prediction and experimental validation. mdpi.com

| Nucleus | Predicted Chemical Shift (ppm) | "Experimental" Chemical Shift (ppm) | Deviation |

| ¹³C NMR | |||

| C4 | 95.2 | 94.8 | 0.4 |

| C3 | 38.1 | 38.5 | -0.4 |

| C5 | 45.6 | 45.3 | 0.3 |

| ¹⁹F NMR | |||

| F (axial) | -92.5 | -92.1 | -0.4 |

| F (equatorial) | -98.7 | -99.0 | 0.3 |

Development of Predictive Models for Structure-Reactivity Relationships in Fluorinated Azepanes

The ultimate goal of these computational studies is to build predictive models that link molecular structure to chemical reactivity or biological function. researcher.life By analyzing a series of related fluorinated azepanes, researchers can develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These models use statistical methods to correlate calculated descriptors (like HOMO/LUMO energies, dipole moment, molecular shape, surface area) with an observed property (like reaction rate or binding affinity to a protein). For this compound, such models could predict how its specific conformation and electronic properties, driven by the gem-difluoro substitution, would influence its interaction with a biological target, such as a protein kinase. chim.itmq.edu.au These predictive models are crucial for accelerating the design of new molecules with desired properties, reducing the need for extensive and costly experimental synthesis and testing. rsc.org

Chemical Reactivity and Derivatization of 4,4 Difluoro 5 Methylazepane

Nucleophilic and Electrophilic Transformations of the Azepane Nitrogen and Carbon Centers

The reactivity of 4,4-Difluoro-5-methylazepane is characterized by the nucleophilic nature of the secondary amine and the electrophilic character of the carbon centers, influenced by the strong electron-withdrawing effect of the fluorine atoms.

Nucleophilic Transformations at the Nitrogen Center:

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, available for reactions with various electrophiles. Typical reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a variety of substituents on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides to form the corresponding amides.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper, to introduce aromatic moieties.

Formation of Ammonium Salts: Reaction with acids to form the corresponding ammonium salts.

The basicity, and therefore the nucleophilicity, of the nitrogen in this compound is expected to be lower than that of a non-fluorinated counterpart. The strong inductive effect of the two fluorine atoms at the C4 position withdraws electron density from the ring, thereby reducing the electron-donating ability of the nitrogen atom. This effect can influence the reaction rates and conditions required for these transformations.

Electrophilic Transformations at the Carbon Centers:

The carbon atom bearing the two fluorine atoms (C4) is significantly electron-deficient and can be susceptible to nucleophilic attack under certain conditions, although the C-F bond is generally strong and unreactive. More commonly, reactions at the carbon centers adjacent to the nitrogen (C2 and C7) can be influenced by the nitrogen atom.

The presence of the gem-difluoro group can also activate adjacent C-H bonds for deprotonation under strong basic conditions, creating a carbanion that can then react with electrophiles. However, the acidity of these protons would be influenced by their position relative to the fluorine atoms and the nitrogen atom.

Stereoselective and Regioselective Reactions at the Difluoro-Substituted Position

Reactions involving the chiral center at C5 and the prochiral center at C4 can exhibit stereoselectivity and regioselectivity.

Stereoselectivity:

The methyl group at the C5 position introduces a stereocenter. Any reaction that creates a new stereocenter in the molecule, for instance, at the C4 position by replacing one of the fluorine atoms, could proceed with diastereoselectivity, influenced by the existing stereochemistry at C5. The conformational preference of the seven-membered ring, which is influenced by the fluorine and methyl substituents, would play a crucial role in directing the approach of incoming reagents. Fluorination is known to influence the conformational behavior of N-heterocycles, which can in turn affect the stereochemical outcome of reactions nih.gov.

Regioselectivity:

In reactions involving the functionalization of the azepane ring, the positions of the existing substituents will direct the regiochemical outcome. For instance, in electrophilic aromatic substitution on an N-aryl derivative, the substitution pattern on the aromatic ring would be directed by the nitrogen atom and any other substituents present.

For reactions involving the azepane ring itself, such as deprotonation followed by alkylation, the relative acidities of the protons at different positions will determine the site of reaction. The protons at C3 and C5, being adjacent to the electron-withdrawing difluoro group, are expected to be more acidic than other C-H protons on the ring. The presence of the methyl group at C5 will also influence the regioselectivity of such reactions.

Ring Functionalization and Introduction of Diverse Chemical Tags

The azepane scaffold of this compound can be further functionalized to introduce a variety of chemical groups or "tags" for various applications, such as in medicinal chemistry or chemical biology.

Functionalization Strategies:

N-Functionalization: As discussed in section 5.1, the nitrogen atom is a prime site for introducing functional groups. This can be used to attach linkers, reporter groups, or other moieties.

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. In the case of this compound, this could potentially be achieved at various positions on the ring, although the reactivity of specific C-H bonds would need to be considered.

Ring-Opening and Re-closing Strategies: While more complex, it is conceivable to perform reactions that involve the opening of the azepane ring, followed by modification and subsequent ring closure to introduce new functionalities.

Introduction of Chemical Tags:

Chemical tags are moieties that can be attached to a molecule to facilitate its detection, purification, or to study its biological interactions. Common tagging strategies that could be applied to this compound include:

Fluorescent Tags: Attaching a fluorescent dye to the nitrogen atom would allow for the visualization of the molecule in biological systems.

Biotinylation: The introduction of a biotin tag would enable affinity-based purification or detection using streptavidin.

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C, ¹⁵N, or ²H) would be useful for mechanistic studies and in metabolic research.

Fluorous Tagging: The introduction of a perfluoroalkyl chain (a "fluorous tag") can facilitate the purification of the tagged molecule using fluorous solid-phase extraction.

| Tag Type | Potential Attachment Point | Purpose |

| Fluorescent Dye | Azepane Nitrogen | Imaging and tracking |

| Biotin | Azepane Nitrogen | Affinity purification and detection |

| Isotope Label | N, C, or H atoms | Mechanistic studies, metabolic tracing |

| Fluorous Chain | Azepane Nitrogen | Purification |

Catalytic Transformations Involving this compound as a Substrate or Ligand Precursor

While this compound itself is not a catalyst, it can serve as a substrate in catalytic reactions or as a precursor for the synthesis of ligands for catalysis.

As a Substrate:

The molecule can undergo various catalytic transformations, such as:

Catalytic Hydrogenation/Dehydrogenation: Depending on the reaction conditions, the azepane ring could potentially be dehydrogenated to the corresponding azepine, or if other reducible functional groups were present, they could be hydrogenated.

Catalytic C-H Functionalization: As mentioned earlier, transition metal-catalyzed C-H activation could be used to functionalize the azepane ring.

As a Ligand Precursor:

The secondary amine provides a convenient handle for the synthesis of more complex molecules that can act as ligands for transition metal catalysts. For example, N-alkylation with a molecule containing another donor atom (e.g., a phosphine, another amine, or a heteroaromatic ring) would create a bidentate or polydentate ligand.

The presence of the fluorine atoms can have a significant impact on the electronic properties of the resulting ligand. The electron-withdrawing nature of fluorine would decrease the electron-donating ability of the nitrogen atom, which could in turn affect the catalytic activity and selectivity of the metal complex. Fluorinated ligands have been shown to modify the physicochemical and biological properties of metal complexes, which can be beneficial in the design of new catalysts.

Studies on Reaction Mechanisms and Kinetics of this compound Derivatives

Mechanistic Considerations:

Nucleophilic Substitution at Nitrogen: These reactions are likely to proceed through a standard SN2 mechanism. The kinetics would be influenced by the steric hindrance around the nitrogen and the electrophilicity of the reaction partner.

Reactions at the Difluorinated Carbon: Nucleophilic attack at the C4 position, if it were to occur, would likely proceed through an addition-elimination mechanism, potentially leading to the substitution of one of the fluorine atoms. However, C(sp³)-F bonds are generally very strong and require specific activation to be cleaved. Transition-metal-free activation of C(sp³)-F bonds has been a subject of research.

Influence of Fluorine on Reaction Mechanisms: The presence of the gem-difluoro group can influence the stability of intermediates and transition states. For example, a carbocation adjacent to the CF₂ group would be destabilized, while a carbanion would be stabilized. These electronic effects can alter the preferred reaction pathway compared to non-fluorinated analogues.

Kinetic Aspects:

The rates of reactions involving this compound derivatives would be influenced by several factors:

Electronic Effects: The electron-withdrawing fluorine atoms would decrease the rate of reactions where the nitrogen acts as a nucleophile.

Solvent Effects: The polarity of the solvent can influence the rates of reactions, particularly those involving charged intermediates or transition states.

Further experimental and computational studies would be necessary to fully elucidate the reaction mechanisms and kinetics for specific transformations of this compound and its derivatives.

Advanced Applications of 4,4 Difluoro 5 Methylazepane Scaffolds in Material Science, Catalysis, and Agrochemistry

Design and Synthesis of Novel Materials Incorporating 4,4-Difluoro-5-methylazepane Moieties

The integration of this compound moieties into polymers and other materials can lead to the development of advanced materials with tailored properties. The introduction of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. While specific research on materials derived from this compound is limited, the principles of fluorinated materials design suggest potential applications in areas such as high-performance polymers, liquid crystals, and organogels. The synthesis of such materials would likely involve the polymerization of monomers containing the this compound unit or its incorporation into existing polymer backbones through modification reactions.

Table 1: Potential Properties of Materials Incorporating this compound

| Property | Potential Enhancement | Rationale |

|---|---|---|

| Thermal Stability | Increased | Strong C-F bonds |

| Chemical Resistance | Increased | Steric and electronic effects of fluorine |

| Hydrophobicity | Increased | Low polarizability of C-F bonds |

Development of this compound-Derived Catalysts and Ligands for Asymmetric Synthesis

Chiral azepane derivatives have been successfully employed as ligands in asymmetric catalysis. The introduction of a this compound scaffold could offer new steric and electronic properties to ligands, potentially leading to improved enantioselectivity and catalytic activity in a variety of asymmetric transformations. The fluorine atoms can influence the conformational rigidity of the ligand and its coordination to a metal center. Although specific examples of catalysts derived from this compound are not yet widely reported, the development of such catalysts represents a promising area of research.

Exploration of this compound as a Scaffold in Agrochemical Research (e.g., Herbicide/Insecticide Active Ingredients)

The incorporation of fluorinated motifs is a well-established strategy in the design of modern agrochemicals. The this compound scaffold could serve as a valuable building block for the synthesis of new herbicides and insecticides. The presence of the difluoromethyl group can enhance the biological activity, metabolic stability, and bioavailability of the active ingredient. Research in this area would focus on the synthesis of a library of compounds incorporating the this compound core and screening them for herbicidal and insecticidal activity.

Table 2: Potential Advantages of this compound in Agrochemicals

| Feature | Potential Advantage |

|---|---|

| Metabolic Stability | Increased due to C-F bonds |

| Bioavailability | Potentially enhanced lipophilicity |

Utilization in Advanced Organic Synthesis as a Chiral Building Block or Fluorinated Synthon

The this compound scaffold, particularly in its enantiomerically pure forms, represents a valuable chiral building block for the synthesis of complex target molecules. Its unique structural and electronic features can be exploited to construct stereochemically defined centers in pharmaceuticals and other biologically active compounds. As a fluorinated synthon, it provides a means to introduce a gem-difluoro group into a seven-membered ring system, a motif that can be challenging to access through other synthetic routes. The development of efficient synthetic routes to enantiomerically enriched this compound is crucial for its broader application in organic synthesis.

Future Research Directions and Emerging Paradigms in 4,4 Difluoro 5 Methylazepane Chemistry

Exploration of Unconventional Reactivity and Novel Transformations

The presence of a difluoromethylene group adjacent to a methyl-bearing stereocenter and within a flexible seven-membered ring suggests that 4,4-Difluoro-5-methylazepane could exhibit unique reactivity. chim.it Future research is poised to move beyond its use as a simple amine building block and explore novel chemical transformations.

The high polarity and strength of the C-F bond can dramatically influence the reactivity of adjacent functional groups. beilstein-journals.orgnih.gov Research into superacid-induced ring-opening reactions, a known transformation for some fluorinated heterocycles, could yield novel linear fluorinated amines with diverse functionalization potential. cdnsciencepub.com Such reactions proceed by protonating a heteroatom, followed by the cleavage of a carbon-heteroatom bond to add HF across the structure. cdnsciencepub.com Another avenue involves investigating the reactivity of the C-H bonds within the azepane ring, which may be selectively activated for late-stage functionalization, a highly sought-after strategy in drug discovery.

Furthermore, the development of tandem reactions, where multiple bond-forming events occur in a single operation, could provide rapid access to complex molecular architectures from this compound. mdpi.com For instance, a copper-catalyzed tandem amination/cyclization of fluorinated allenynes has been shown to produce functionalized azepane derivatives, suggesting that similar strategies could be developed starting from or incorporating the this compound scaffold. mdpi.com

| Potential Reaction Class | Description | Expected Outcome |

| Superacid-Induced Ring Opening | Reaction with superacid systems (e.g., HF/SbF₅) to cleave the azepane ring. cdnsciencepub.com | Formation of linear, highly functionalized difluoro-amino alcohols or related structures. |

| Late-Stage C-H Functionalization | Selective activation and modification of C-H bonds on the azepane backbone using transition-metal catalysis. | Introduction of new substituents (e.g., aryl, alkyl, cyano groups) without de novo ring synthesis. |

| Tandem Cyclization Reactions | Using the inherent reactivity of the amine and the influence of the fluorine atoms to initiate cascade reactions. mdpi.commdpi.com | Rapid construction of polycyclic systems containing the difluorinated azepane core. |

| Nucleophilic Substitution | Exploring the displacement of fluorine atoms, which is typically challenging but can be achieved under specific conditions. rsc.org | Synthesis of mono-fluorinated or non-fluorinated azepane derivatives with alternative functional groups at the 4-position. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The fields of chemical synthesis and discovery are undergoing a revolution driven by automation and artificial intelligence (AI). nih.gov Integrating this compound into these modern workflows could dramatically accelerate the exploration of its chemical space and the identification of new applications.

Automated Synthesis: Flow chemistry offers significant advantages for the synthesis of heterocyles, including improved reaction control, safety, and scalability. rsc.orgdurham.ac.ukuc.pt A key future direction is the development of a continuous-flow process for the synthesis of this compound itself, potentially adapting known batch methods that use reagents like BAST to a safer, more controlled flow environment. google.com Furthermore, automated platforms, which use reaction cartridges for common transformations like reductive amination, could employ this compound as a readily available building block to rapidly generate libraries of diverse derivatives for screening. synplechem.com

| Technology | Application to this compound Chemistry | Potential Benefit |

| Flow Chemistry | Development of a continuous-flow synthesis route for the compound and its derivatives. durham.ac.ukresearchgate.net | Increased safety, scalability, and efficiency; potential for in-line purification and analysis. |

| Automated Synthesis Platforms | Use of the compound as a building block in capsule-based or robotic systems for library generation. synplechem.com | High-throughput synthesis of derivatives for screening, accelerating hit identification. |

| Predictive AI/ML Models | Predicting reaction outcomes, identifying optimal conditions, and performing virtual screening of designed derivatives. mdpi.comrevvitysignals.com | Reduced experimental cost and time; prioritization of high-potential synthetic targets. |

| Generative AI | De novo design of novel molecules containing the this compound scaffold with desired properties. nih.govsyngenta.com | Exploration of novel chemical space; creation of optimized lead compounds for drug discovery. |

Development of Sustainable and Economically Viable Production Methods

While effective, many current methods for synthesizing fluorinated compounds rely on hazardous reagents, costly starting materials, and multi-step processes that generate significant waste. A major future challenge is the development of sustainable and economically viable methods for the production of this compound.

Research should focus on applying the principles of green chemistry. This includes exploring alternative, less hazardous fluorinating agents to replace reagents like DAST or BAST. The use of catalytic methods, rather than stoichiometric reagents, would improve atom economy and reduce waste. mdpi.com Another promising avenue is the use of bio-based starting materials. For instance, engineering microorganisms like Corynebacterium glutamicum for the production of chemical precursors could provide a sustainable feedstock for synthesis. nih.gov

Process optimization using methodologies like Design of Experiments (DoE) can identify the most efficient reaction conditions (e.g., temperature, solvent, catalyst loading), leading to higher yields and lower energy consumption. nih.gov The ultimate goal is to design a production process with a minimal environmental footprint, aligning with global trends towards sustainable manufacturing. researchgate.net

Broader Impact on Interdisciplinary Research Beyond Traditional Organic Chemistry

The unique properties of this compound make it a valuable tool for interdisciplinary research, bridging organic chemistry with fields such as medicinal chemistry, chemical biology, and materials science. arc.gov.auaup.nl

In medicinal chemistry , the compound is already recognized as a key building block. The gem-difluoro group acts as a bioisostere for a carbonyl or ether group and can modulate the basicity (pKa) of the nitrogen atom, which in turn affects a molecule's bioavailability and target engagement. beilstein-journals.orgnih.gov Its incorporation into Nav1.8 inhibitors highlights its potential in developing therapeutics for neurological conditions. google.com Future work will likely see it incorporated into a wider range of drug candidates for various diseases. chemenu.comnih.gov

In chemical biology , the fluorine atoms can serve as probes for ¹⁹F NMR spectroscopy. This allows for the study of protein-ligand interactions and conformational changes in biological systems without the need for more disruptive labels. chim.it The azepane scaffold itself can confer unique conformational constraints on peptides or other bioactive molecules, aiding in the study of structure-activity relationships. chim.itmdpi.com

In materials science , fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. While unexplored, this compound could serve as a monomer or an additive in the creation of novel polymers or functional materials. nih.gov For example, BODIPY dyes, which are fluorinated heterocycles, are used as fluorescent probes and materials, suggesting a potential application space for new, complex heterocycles derived from this azepane. mdpi.comfrontiersin.org

The successful application of this compound in these diverse areas will depend on fostering collaboration between synthetic chemists and experts in pharmacology, biology, and materials engineering, which is the hallmark of impactful interdisciplinary research. plos.orgbrepols.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.